

An In-Depth Technical Guide to YM-58483 (BTP2) Free Base

Author: BenchChem Technical Support Team. Date: December 2025

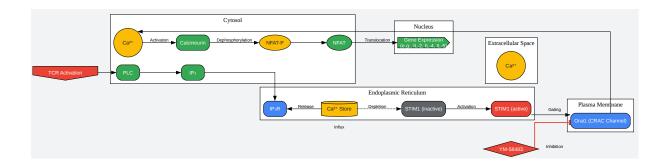
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of YM-58483, a potent and selective inhibitor of store-operated calcium entry (SOCE). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.

Chemical Properties and Structure

YM-58483, also known as BTP2, is a pyrazole derivative that has been instrumental in the study of calcium signaling pathways.[1][2] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of YM-58483

Property	Value	
IUPAC Name	N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide[3]	
Synonyms	BTP2, YM 58483[4]	
CAS Number	223499-30-7[3][4]	
Molecular Formula	C15H9F6N5OS[3][4]	
Molecular Weight	421.32 g/mol [3][5]	
Purity	≥99%[3]	
Appearance	Solid	
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[3][6]	
Canonical SMILES	CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F	
InChI Key	XPRZIORDEVHURQ-UHFFFAOYSA-N[4]	


Mechanism of Action and Biological Activity

YM-58483 is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are the primary conduits for store-operated calcium entry (SOCE) in non-excitable cells like lymphocytes.[3][7] SOCE is a critical signaling process initiated by the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel. The resulting influx of Ca²⁺ leads to the activation of various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[2][4]

YM-58483 exerts its effects by directly blocking the CRAC channel, thereby inhibiting the sustained Ca²⁺ influx.[2] This action prevents the activation of T-cells and the subsequent

release of pro-inflammatory cytokines, giving YM-58483 its immunomodulatory and anti-inflammatory properties.[3]

Click to download full resolution via product page

Caption: Signaling pathway of store-operated calcium entry and the inhibitory action of YM-58483.

Quantitative Biological Data

The inhibitory activity of YM-58483 has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC_{50}) values demonstrate its potency against different cellular responses.

Table 2: In Vitro Potency of YM-58483

Assay	Cell Type / System	IC50 Value (nM)
Thapsigargin-induced sustained Ca ²⁺ influx	Jurkat T cells	100[2][3][4]
T-cell proliferation (mixed lymphocyte reaction)	Mouse splenocytes	330[7][8]
T-cell antiproliferative activity	Not specified	12.7
DNP antigen-induced histamine release	RBL-2H3 cells	460[7]
DNP antigen-induced leukotriene production	RBL-2H3 cells	310[7]
PHA-stimulated IL-5 production	Human peripheral blood cells	125[7]
PHA-stimulated IL-13 production	Human peripheral blood cells	148[7]
Conalbumin-stimulated IL-4 and IL-5 production	Murine Th2 T cell clone (D10.G4.1)	~100[1][7]
Inhibition of voltage-operated Ca ²⁺ (VOC) channel-mediated influx	Mouse PC12-h5 cells	4700[9]

The data highlights that YM-58483 is significantly more selective for CRAC channels over voltage-operated calcium channels.[2]

Experimental Protocols

The characterization of CRAC channel inhibitors like YM-58483 heavily relies on measuring intracellular calcium dynamics. Below is a representative protocol for calcium imaging.

Calcium Imaging Protocol for Adherent Cells

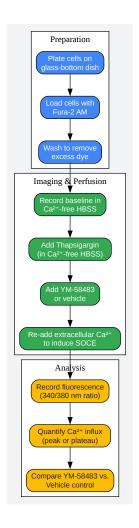
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2 AM.

Foundational & Exploratory

Objective: To measure the effect of YM-58483 on store-operated calcium entry.

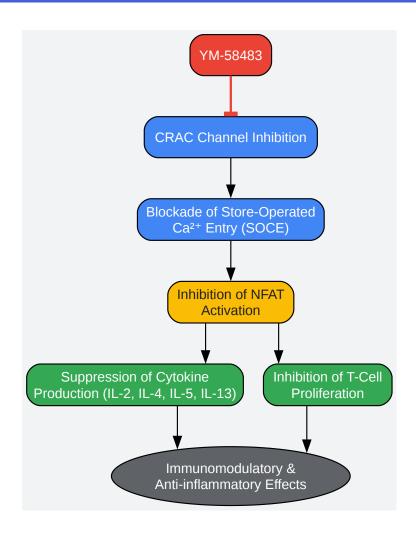
Materials:

- Adherent cells (e.g., HEK293, RBL-2H3) cultured on glass-bottom dishes.
- Fura-2 AM (calcium indicator dye).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.
- Thapsigargin (ER Ca²⁺-ATPase inhibitor to deplete stores).
- YM-58483 stock solution in DMSO.
- · Ionomycin (calcium ionophore).
- Fluorescence microscope with an imaging system capable of ratiometric imaging (e.g., 340/380 nm excitation).


Procedure:

- · Cell Preparation:
 - Plate cells on 35 mm glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
- Dye Loading:
 - \circ Prepare a loading buffer containing 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127 in serum-free medium or HBSS.
 - Wash cells once with HBSS.
 - Incubate cells in the loading buffer for 30-45 minutes at 37°C.
 - Wash cells 2-3 times with HBSS to remove excess dye and allow for de-esterification of the AM ester for 20-30 minutes.

- Imaging and Data Acquisition:
 - Mount the dish on the microscope stage.
 - Perfuse the cells with Ca²⁺-free HBSS.
 - Begin recording the fluorescence ratio (F340/F380) to establish a baseline [Ca²⁺]i.
 - To deplete intracellular stores, add thapsigargin (e.g., 1 μM) in Ca²⁺-free HBSS. This should induce a transient increase in cytosolic Ca²⁺ due to leakage from the ER.
 - Pre-incubate with YM-58483 (e.g., 100 nM) or vehicle (DMSO) for 5-10 minutes.
 - Reintroduce Ca²⁺ into the perfusion buffer (e.g., 2 mM CaCl₂). In control cells, this will
 cause a large, sustained increase in [Ca²⁺]i via SOCE. In YM-58483-treated cells, this
 increase will be inhibited.
 - At the end of the experiment, add ionomycin (e.g., 5 μM) to determine the maximum Ca²⁺ signal (Rmax), followed by a Ca²⁺-free solution with EGTA to determine the minimum signal (Rmin) for calibration.
- Data Analysis:
 - Calculate the 340/380 nm fluorescence ratio for each cell over time.
 - Quantify the peak or plateau of the Ca²⁺ influx and compare the response in control vs.
 YM-58483-treated cells.


Click to download full resolution via product page

Caption: A generalized workflow for a calcium imaging experiment to assess SOCE inhibition.

Downstream Functional Consequences

By inhibiting the primary Ca²⁺ entry pathway in T-cells, YM-58483 prevents the activation of downstream effectors necessary for an immune response. This leads to a cascade of inhibitory effects on T-cell function.

Click to download full resolution via product page

Caption: Downstream functional consequences of CRAC channel inhibition by YM-58483.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models.
 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to YM-58483 (BTP2) Free Base]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398103#chemical-properties-and-structure-of-ym-58483-free-base]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

